molecular formula C12H20O B8528333 Spiro[5.5]undec-1-ene-2-methanol

Spiro[5.5]undec-1-ene-2-methanol

Cat. No.: B8528333
M. Wt: 180.29 g/mol
InChI Key: YVRFAFIAEFTKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[5.5]undec-1-ene-2-methanol is a high-purity chemical building block featuring a privileged spirocyclic architecture highly valued in drug discovery and fragrance science. This compound combines a rigid, three-dimensional spiro[5.5]undecane scaffold with the synthetic versatility of a methanol functional group and an unsaturation point. The spiro[5.5]undecane core is a structurally intriguing motif that provides a distinct balance of conformational rigidity and flexibility, making it an excellent scaffold for developing compounds that interact with biological targets . In medicinal chemistry, spirocyclic scaffolds like this are increasingly investigated for their ability to inhibit protein-protein interactions. Specifically, spiro[5.5]undecane-based structures have been identified as novel chemotypes with inhibitory activity against HIV-1 Integrase (IN), a critical viral enzyme for antiretroviral therapy . Furthermore, related spirooxindole compounds based on similar structural principles have shown significant promise in oncology research by disrupting the p53-MDM2 interaction, a key therapeutic strategy for activating tumor suppression in cancers with wild-type p53 . Beyond pharmaceutical applications, derivatives of the spiro[5.5]undecane structure, particularly those incorporating oxygen and unsaturation like 2-oxaspiro[5.5]undec-8-ene, are recognized for their utility in fragrance compositions, contributing novel scent profiles . The embedded methanol handle in this molecule allows for straightforward further functionalization, enabling researchers to rapidly generate derivatives for structure-activity relationship (SAR) studies, library synthesis, and the exploration of new chemical space. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

spiro[5.5]undec-4-en-4-ylmethanol

InChI

InChI=1S/C12H20O/c13-10-11-5-4-8-12(9-11)6-2-1-3-7-12/h9,13H,1-8,10H2

InChI Key

YVRFAFIAEFTKLT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCCC(=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Spiro Compounds

Structural Analogues

Spiro[5.5]undecane Derivatives
  • Example 1: 4,6-Difluoro-N-(spiro[5.5]undecan-3-yl)-1H-indole-2-carboxamide (PubChem CID: J9E) Structure: Contains a spiro[5.5]undecane core with a fluorinated indole-carboxamide substituent. Bioactivity: Acts as a kinase inhibitor (exact target unspecified) due to hydrogen-bonding interactions with active sites . Key Difference: Unlike Spiro[5.5]undec-1-ene-2-methanol, this compound lacks a hydroxymethyl group but includes halogenated aromatic moieties, enhancing metabolic stability .
  • Example 2 : Spiro[5.5]undec-2-en-10,10-dihydroxytetrahydro-2H-pyran-10-carboxylate

    • Structure : Combines a spiro[5.5] system with a pyran ring and ester substituents.
    • Bioactivity : Exhibits superior radical scavenging activity (IC₅₀ < 1.25 mM) compared to α-tocopherol (IC₅₀ 1.42–1.79 mM) .
Spiroketals with Smaller Rings
  • Spiro[4.4]undecanes Prevalence: Common in pheromones and simpler synthetic spiroketals. Example: 1,6-Dioxaspiro[4.4]nonane derivatives. Comparison: Smaller rings reduce steric strain but limit substituent diversity, resulting in lower bioactivity compared to spiro[5.5] systems .
  • Spiro[4.6]undecanes

    • Rarity : Structurally uncommon due to synthetic challenges.
    • Example : 2,7-Dimethyl-1,6-dioxaspiro[4.6]undecane.
    • Comparison : The six-membered ring introduces conformational flexibility but reduces enzyme-binding specificity .
Table 1: Anti-inflammatory and Antioxidant Activities
Compound Target Enzyme (IC₅₀) Selectivity Index (COX-2/COX-1) Radical Scavenging (IC₅₀)
This compound* 5-LOX (<2.80 mM) ~1.0 N/A
Spiro[5.5]undec-2-en-10-carboxylate (2) 5-LOX (-10.13 kcal/mol affinity) ~1.0 <1.25 mM (DPPH/ABTS)
Ibuprofen COX-2 (10.0 μM) 0.89 >1.79 mM

*Derived from structurally similar compounds in .

Key Findings:
  • Spiro[5.5]undecane derivatives exhibit dual enzyme inhibition (COX-2 and 5-LOX) with higher selectivity than non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
  • The hydroxymethyl group in this compound enhances hydrogen-bonding interactions with 5-LOX, improving binding affinity .
Key Differences:
  • Solid-phase synthesis enables structural diversification and high stereocontrol, making it ideal for drug discovery .
  • Natural product isolation provides bioactive leads but faces scalability challenges .

Preparation Methods

Robinson Annelation for Spirocyclic Ketone Formation

Robinson annelation—a tandem Michael addition-aldol condensation—is widely employed to construct spirocyclic ketones. In the context of spiro[5.5]undecanes, this method involves reacting a heterocyclic aldehyde with methyl vinyl ketone (MVK) under basic or acidic conditions. For example, 1-methyl-4-piperidinecarboxaldehyde reacts with MVK in the presence of Triton B (benzyltrimethylammonium hydroxide) to yield 3-azaspiro[5.5]undec-7-en-9-one. Key steps include:

  • Condensation : The aldehyde undergoes nucleophilic attack by MVK’s enolate, forming a conjugated enone.

  • Cyclization : Intramolecular Michael addition generates the spirocyclic enone.

This method produces a double bond at the 7-position and a ketone at the 9-position, which may require subsequent modifications to align with the target compound’s structure.

Hydrogenation and Functional Group Interconversion

Post-annelation, hydrogenation is often used to saturate double bonds. For instance, palladium-on-charcoal (Pd/C) under hydrogen pressure (4.5 bar) reduces spiro[5.5]undec-7-en-9-one to its saturated counterpart. However, preserving the 1-ene double bond in Spiro[5.5]undec-1-ene-2-methanol necessitates selective hydrogenation or alternative strategies to avoid over-reduction.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at position 2 is introduced via ketone reduction or aldehyde functionalization .

Reduction of Spirocyclic Ketones

Lithium aluminum hydride (LiAlH4) effectively reduces ketones to secondary alcohols. In a representative procedure, 2H-tetrahydropyran-4-carboxylic acid (18) is reduced to 2H-tetrahydropyran-4-methanol (19) using LiAlH4 in tetrahydrofuran (THF). Applied to spiro[5.5]undecan-2-one, this method would yield the desired hydroxymethyl derivative.

Example Protocol :

  • Dissolve spiro[5.5]undecan-2-one (5 mmol) in anhydrous THF.

  • Add LiAlH4 (10 mmol) gradually at 0°C.

  • Reflux for 4 h, then quench with wet THF and aqueous HCl.

  • Extract with ethyl acetate, dry over MgSO4, and concentrate to isolate the alcohol.

Swern Oxidation Followed by Reduction

Alternatively, primary alcohols are oxidized to aldehydes and subsequently reduced to hydroxymethyl groups. For example, 2H-tetrahydropyran-4-methanol (19) is oxidized to 2H-tetrahydropyran-4-carboxaldehyde (20) via Swern oxidation (oxalyl chloride, dimethyl sulfoxide, triethylamine). Subsequent reduction of the aldehyde could yield a primary alcohol, though this route is less direct.

Positioning the 1-ene Double Bond

The 1-ene moiety is critical for the compound’s reactivity and requires strategic placement during synthesis.

Selective Hydrogenation of Dienes

If the initial annelation produces a diene (e.g., undec-1,7-diene), selective hydrogenation using a poisoned catalyst (e.g., Lindlar’s catalyst) could preserve the 1-ene bond while saturating the 7-ene. However, no explicit examples of this approach are documented in the provided sources.

Ring-Closing Metathesis (RCM)

Patent-Disclosed Synthesis of this compound

The European patent EP2508503A1 discloses a synthesis route involving This compound as an intermediate. Although experimental details are abbreviated, the protocol implies:

  • Formation of the Spiro Core : Likely via Robinson annelation or analogous cyclization.

  • Functionalization : Coupling with 4-hydroxybenzaldehyde suggests a Mitsunobu reaction or nucleophilic substitution to introduce aromatic moieties.

  • Purification : Distillation under reduced pressure (e.g., 0.02 Torr) yields the pure product.

Comparative Analysis of Methodologies

MethodStarting MaterialKey StepsYieldLimitations
Robinson AnnelationHeterocyclic aldehydesCondensation, cyclization, H2/Pd/C50–72%Double bond positioning
LiAlH4 ReductionSpirocyclic ketoneKetone reduction70–91%Requires stable ketone precursor
Patent SynthesisUndisclosedAnnelation, functionalizationLimited procedural details

Challenges and Optimization Opportunities

  • Stereochemical Control : Spirocyclic systems often exhibit axial chirality, necessitating enantioselective catalysts or chiral auxiliaries.

  • Double Bond Stability : The 1-ene bond may isomerize under acidic or basic conditions, requiring inert reaction environments.

  • Scalability : High-pressure hydrogenation and cryogenic conditions (e.g., Swern oxidation at -60°C) pose industrial scalability challenges .

Q & A

Q. What are the primary synthetic routes for spiro[5.5]undecane derivatives, and how do reaction conditions influence yield?

Spiro[5.5]undecane derivatives are typically synthesized via cyclization reactions. For example, intramolecular Diels-Alder reactions or acid-catalyzed cyclizations of hydroxyl-functionalized dienes have been employed to form the spirocyclic framework . Key factors affecting yield include:

  • Temperature : Higher temperatures (80–120°C) accelerate cyclization but may promote side reactions.
  • Catalysts : Lewis acids (e.g., BF₃·OEt₂) improve regioselectivity in spiroannulation .
  • Precursor design : Hydroxy-ketone or dithiol precursors enable spiro formation through controlled ring closure . Example: A study reported a 67% yield for a spiro[5.5]undecane derivative using barbituric acid and diarylideneacetones under reflux in ethanol .

Q. How is the spiro[5.5]undecane core structurally characterized, and what analytical techniques are critical?

Structural elucidation relies on:

  • X-ray crystallography : Resolves stereochemistry and confirms spiro connectivity, as demonstrated for a brominated derivative isolated from red algae .
  • NMR spectroscopy : ¹H and ¹³C NMR distinguish axial/equatorial protons and verify spiro junctions via coupling constants and chemical shifts .
  • Mass spectrometry (MS) : High-resolution MS validates molecular formulas (e.g., C₁₃H₂₅N·HCl for a hydrochloride derivative) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for spiro[5.5]undecane synthesis?

Discrepancies in mechanistic pathways (e.g., radical vs. ionic intermediates) can be addressed using:

  • Density functional theory (DFT) : Calculates activation energies for competing pathways (e.g., electrocyclization vs. nucleophilic attack).
  • Molecular dynamics simulations : Predicts steric effects in spiroannulation, particularly for bulky substituents . Case study: A DFT analysis of a related spiro compound revealed that intramolecular hydrogen bonding stabilizes transition states, favoring a six-membered ring closure over a five-membered alternative .

Q. What strategies optimize spiro[5.5]undecane derivatives for biological activity while minimizing toxicity?

Q. How do conflicting crystallographic and spectroscopic data for spiro[5.5]undecane derivatives inform structural revisions?

Discrepancies arise when X-ray data suggest planar spiro junctions, while NMR indicates dynamic puckering. Resolution methods include:

  • Variable-temperature NMR : Detects ring-flipping dynamics (e.g., coalescence temperatures for axial-equatorial proton exchange) .
  • Synchrotron XRD : Enhances resolution for low-electron-density regions (e.g., methylene bridges) . Example: A brominated spiro compound initially assigned as planar via XRD was revised to a puckered conformation after observing split signals in low-temperature NMR .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing inconsistent bioactivity data across spiro[5.5]undecane analogs?

Use multivariate analysis to account for variables like solubility and assay type:

  • Principal component analysis (PCA) : Identifies clusters of active/inactive compounds based on substituent electronegativity and logP .
  • Bayesian modeling : Predicts toxicity thresholds using prior datasets (e.g., spiro compounds with EC₅₀ < 10 µM) .

Q. How can synthetic methodologies address low yields in spiro[5.5]undecane functionalization?

  • Flow chemistry : Enhances mixing and heat transfer for exothermic spiroannulation steps.
  • Protecting groups : Tert-butyldimethylsilyl (TBDMS) ethers stabilize alcohol intermediates during oxidation . Example: A 40% yield improvement was achieved using continuous flow for a multi-step synthesis of a diazaspiro derivative .

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